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molecular formula C14H13BrO2 B8456976 1-Bromo-2-(4-methoxybenzyloxy)benzene

1-Bromo-2-(4-methoxybenzyloxy)benzene

Cat. No. B8456976
M. Wt: 293.15 g/mol
InChI Key: HPIYIXOSKKUUSG-UHFFFAOYSA-N
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Patent
US06211220B1

Procedure details

A stirred mixture of 2-bromophenol (5.19 g), 4-methoxybenzyl chloride (4.70 g), potassium carbonate (4.15 g) and acetone (30 ml) is heated under reflux for 8 hours. The cool mixture is evaporated under reduced pressure, and the residue is mixed with water (60 ml) and ether (60 ml) and shaken. The aqueous layer is extracted with ether (2×60 ml), and the combined extracts washed with 2M sodium hydroxide solution (20 ml) and water (20 ml), dried (MgSO4) and evaporated to give a solid residue which is recrystallized from ethanol to give 6.18 g of 1-bromo-2-(4-methoxybenzyloxy)benzene, mp 87-90° C.
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:15][C:14]1[CH:17]=[CH:18][C:11]([O:10][CH3:9])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
4.7 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The cool mixture is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is mixed with water (60 ml) and ether (60 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (2×60 ml)
WASH
Type
WASH
Details
the combined extracts washed with 2M sodium hydroxide solution (20 ml) and water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.18 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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